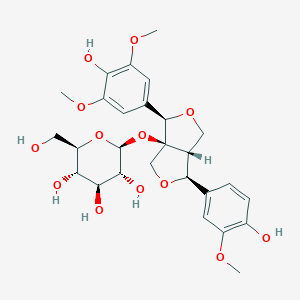
1-Chloro-4-(4-pyridinylmethyl)phthalazine
Descripción general
Descripción
1-Chloro-4-(4-pyridinylmethyl)phthalazine is a chemical compound with the molecular formula C14H10ClN3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(4-pyridinylmethyl)phthalazine is represented by the formula C14H10ClN3. It has a molecular weight of 255.70 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-4-(4-pyridinylmethyl)phthalazine include a molecular weight of 255.70 g/mol . The boiling point is reported to be 498.6°C at 760 mmHg .Aplicaciones Científicas De Investigación
Proteomics Research
1-Chloro-4-(4-pyridinylmethyl)phthalazine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a reagent or a building block in synthesizing molecules that interact with proteins for identification and functional analysis .
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the creation of derivatives that can be potential candidates for drug development and therapeutic applications .
Chemical Synthesis
In chemical synthesis, 1-Chloro-4-(4-pyridinylmethyl)phthalazine is employed as a starting material or an intermediate. It is involved in reactions that form part of synthetic pathways for complex organic molecules .
Material Science
Researchers in material science may use this compound to develop new materials with specific properties, such as enhanced conductivity or improved thermal stability. It could be a precursor for materials used in electronics or nanotechnology .
Catalysis
This chemical is explored for its role in catalysis. It may be used to design catalysts that facilitate or speed up chemical reactions, which is crucial in industrial processes and environmental applications .
Analytical Chemistry
In analytical chemistry, 1-Chloro-4-(4-pyridinylmethyl)phthalazine might be used as a standard or a reference compound in various analytical techniques to quantify or identify other substances .
Biological Studies
It can be used in biological studies to probe the function of biological systems. For instance, it could be part of assays that test the interaction between small molecules and biological targets like enzymes or receptors .
Development of Diagnostic Agents
Lastly, the compound may find applications in the development of diagnostic agents. It could be modified to create compounds that bind to specific biomarkers, aiding in the detection and diagnosis of diseases .
Propiedades
IUPAC Name |
1-chloro-4-(pyridin-4-ylmethyl)phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c15-14-12-4-2-1-3-11(12)13(17-18-14)9-10-5-7-16-8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSFOJFCLFTXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)CC3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365694 | |
| Record name | 1-Chloro-4-(4-pyridinylmethyl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101094-85-3 | |
| Record name | 1-Chloro-4-(4-pyridinylmethyl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)






